molecular formula C4H6F3NOS B174940 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide CAS No. 1869-45-0

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

Cat. No.: B174940
CAS No.: 1869-45-0
M. Wt: 173.16 g/mol
InChI Key: RITJDHZIMGTYQQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide is an organic compound with the molecular formula C4H6F3NOS and a molecular weight of 173.16 g/mol . It is identified by CAS Number 1869-45-0 . This molecule features both a thiol group (mercapto) and a trifluoroacetamide group , making it a valuable multifunctional building block in synthetic chemistry. The thiol group allows for reactions such as disulfide bond formation or Michael additions, while the electron-withdrawing trifluoroacetamide group can influence the compound's reactivity and stability. These properties make it a reagent of interest for researchers developing novel compounds in fields such as medicinal chemistry and materials science. While specific, documented applications for this exact compound are scarce in recent literature, its structure suggests significant potential. Compounds with similar N-(2-mercaptoethyl)acetamide scaffolds have been investigated for their activity as inhibitors of metallo-β-lactamase enzymes . This indicates a potential research pathway for this compound as a key intermediate in the development of new pharmaceutical agents or biochemical probes. Handling this material requires appropriate safety precautions. The compound has the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJDHZIMGTYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Deprotonation : A base (e.g., sodium hydroxide) deprotonates the primary amine group of cysteamine hydrochloride, generating a free amine.

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, displacing the ethoxide leaving group.

  • Amide Formation : The intermediate collapses to form the trifluoroacetamide product, releasing ethanol.

Experimental Procedure

  • Reactants :

    • Cysteamine hydrochloride (1.0 equiv)

    • Ethyl trifluoroacetate (1.2 equiv)

    • Sodium hydroxide (2.0 equiv) in methanol/water

  • Conditions :

    • Temperature: Room temperature (25°C)

    • Duration: 4–6 hours

    • Workup: Extraction with dichloromethane, drying over MgSO₄, and solvent evaporation.

  • Purification : Flash chromatography using ethyl acetate/hexanes (1:1) yields the pure product as a white solid.

Key Data

ParameterValue
Yield86%
Purity (HPLC)>98%
Melting PointNot reported
Spectral Confirmation¹H NMR, ¹³C NMR, FT-IR

This method is favored for its simplicity and high efficiency, though the use of moisture-sensitive reagents necessitates anhydrous conditions.

Alternative Pathways and Comparative Analysis

While the acylation of cysteamine hydrochloride dominates the literature, other theoretical routes merit discussion:

Trifluoroacetyl Chloride with 2-Mercaptoethylamine

Direct acylation of 2-mercaptoethylamine with trifluoroacetyl chloride represents a plausible alternative. However, this method is less documented in peer-reviewed sources due to challenges in handling volatile acid chlorides and competing thiol oxidation.

Hypothetical Procedure

  • Reactants :

    • 2-Mercaptoethylamine (1.0 equiv)

    • Trifluoroacetyl chloride (1.1 equiv)

    • Triethylamine (1.5 equiv) as a base

  • Conditions :

    • Solvent: Dichloromethane at 0°C

    • Workup: Quenching with aqueous NaHCO₃, extraction, and drying.

Challenges

  • Thiol Oxidation : The free -SH group may oxidize to disulfides unless rigorously protected under inert atmospheres.

  • Byproduct Formation : Excess acyl chloride can lead to over-acylation or esterification with solvents.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry suggest potential for solid-phase synthesis using resin-bound cysteamine. However, no experimental data for this compound are available in the provided sources.

Critical Evaluation of Methodologies

Efficiency and Scalability

The ethyl trifluoroacetate route outperforms hypothetical alternatives in scalability and reproducibility. Key advantages include:

  • Mild Conditions : Room-temperature reactions minimize energy input.

  • High Atom Economy : Minimal waste generation compared to acid chloride methods.

  • Compatibility with Functional Groups : The thiol moiety remains intact under basic conditions.

Limitations

  • Sensitivity to Moisture : Ethyl trifluoroacetate hydrolyzes readily, requiring anhydrous solvents.

  • Cost : Fluorinated reagents are often expensive, impacting large-scale production.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for ROS-responsive drug delivery systems, where its thiol group enables disulfide linkages for controlled release.

Materials Science

In polymer chemistry, the trifluoroacetamide group enhances thermal stability and hydrophobicity in functionalized resins.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the most prominent applications of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is in the design of targeted anticancer therapies. The compound acts as a precursor for reactive oxygen species-responsive drug delivery systems. For instance, it has been utilized in the synthesis of doxorubicin derivatives that release the drug upon exposure to reactive oxygen species, enhancing selectivity and efficacy against cancer cells .

Covalent Inhibition

This compound serves as a covalent inhibitor in enzyme targeting. It can modify specific amino acids within enzyme active sites, providing a mechanism for irreversible inhibition. In a study investigating carbonic anhydrase inhibitors, compounds similar to this compound showed significant binding affinity and inhibition potential against carbonic anhydrase IX (CAIX), a target implicated in tumorigenesis .

Chemical Biology

In chemical biology, this compound is employed for tagging biomolecules due to its ability to form stable covalent bonds with thiol groups in proteins. This property allows researchers to study protein interactions and functions more effectively .

Case Studies

StudyObjectiveFindings
Synthesis of Doxorubicin DerivativesTo develop a drug responsive to reactive oxygen speciesAchieved successful release of doxorubicin in targeted environments using this compound as a linker .
Covalent Inhibition of CAIXTo evaluate the binding affinity of fluorinated compoundsCompound exhibited over tenfold higher binding affinity compared to previous leads .
Protein TaggingTo explore covalent modification techniquesDemonstrated effective tagging of proteins via thiol interactions .

Safety Information

The compound is classified with several hazard statements indicating potential health risks:

  • H302: Harmful if swallowed
  • H312: Harmful in contact with skin
  • H332: Harmful if inhaled

Precautionary measures include avoiding inhalation and contact with skin and eyes .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide include:

The uniqueness of this compound lies in its combination of trifluoromethyl and mercaptoethyl groups, which confer distinct chemical properties and reactivity.

Biological Activity

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS No. 1869-45-0) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C4_4H6_6F3_3NOS
  • Molecular Weight : 173.16 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(NCCS)C

The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

  • Reactive Oxygen Species (ROS) Modulation :
    • The compound has been shown to undergo cleavage when exposed to reactive oxygen species, suggesting a role in redox signaling pathways. This property is particularly relevant in cancer therapeutics where ROS play a crucial role in apoptosis induction .
  • Enzyme Inhibition :
    • Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated.
  • Antioxidant Activity :
    • Its thiol group (–SH) may confer antioxidant properties, potentially protecting cells from oxidative damage.

Anticancer Properties

A study highlighted the synthesis of doxorubicin conjugates using this compound as a linker. The conjugate demonstrated enhanced cytotoxicity against cancer cell lines when compared to free doxorubicin, indicating its potential as a drug delivery system .

Toxicity Profile

The compound exhibits irritant properties affecting the eyes and respiratory system; therefore, handling precautions are necessary . Toxicological assessments are vital for evaluating its safety profile in therapeutic applications.

Data Table: Summary of Biological Activities

Biological Activity Description Reference
Anticancer ActivityEnhanced cytotoxicity when used as a drug linker for doxorubicin
ROS CleavageUndergoes cleavage in the presence of ROS
Enzyme InhibitionPotential inhibition of metabolic enzymes (specific targets not fully defined)
Antioxidant EffectsPossible protective effects against oxidative stressGeneral Knowledge

Research Findings

Recent literature emphasizes the significance of thiol-containing compounds like this compound in medicinal chemistry. They are often explored for their roles in drug design due to their ability to modulate biological pathways through redox reactions and enzyme interactions.

Case Study: Drug Development

In the context of drug development, researchers synthesized derivatives of this compound that showed improved pharmacological profiles compared to their parent compounds. These derivatives were assessed for their binding affinity to various receptors and their efficacy in cellular models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-mercaptoethylamine with trifluoroacetic anhydride under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C minimizes side reactions. Catalyst choice (e.g., triethylamine) and slow addition rates improve yields by reducing thiol oxidation . Solvent polarity and temperature control are critical; polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 19^{19}F NMR confirm the presence of the trifluoromethyl (-CF3_3) and thiol (-SH) groups. A singlet at ~3.5 ppm (CH2_2-SH) and a quartet at ~4.1 ppm (NH-CH2_2) in 1^1H NMR are diagnostic. 19^{19}F NMR shows a peak near -70 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides the molecular ion [M+H]+^+ at m/z 206.05 (calculated for C4_4H7_7F3_3NOS).
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond angles and confirms the planar amide group.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The thiol group (-SH) is prone to oxidation, requiring inert atmospheres (N2_2/Ar) during synthesis. Fluorinated compounds may release HF under hydrolysis; use PPE (gloves, goggles) and neutralization buffers (e.g., calcium gluconate). Store at 4°C in amber vials to prevent light-induced degradation .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing -CF3_3 group increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Computational studies (DFT at B3LYP/6-31G*) show a reduced energy barrier (~15 kcal/mol) compared to non-fluorinated analogs. This property enables selective derivatization for prodrug design .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from assay conditions. For example:

  • Buffer pH : Thiol reactivity varies with pH; use phosphate buffers (pH 7.4) for consistency.
  • Redox Interference : Include reducing agents (e.g., DTT) to prevent -SH oxidation during cell-based assays.
  • Comparative Controls : Benchmark against analogs like (S)-Amino-4,4,4-trifluorobutanoic acid to isolate -CF3_3 effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Model interactions with cysteine proteases (e.g., caspase-3), leveraging the thiol group’s affinity for catalytic cysteine residues.
  • MD Simulations (GROMACS) : Simulate stability of ligand-protein complexes in aqueous environments. The -CF3_3 group enhances hydrophobic interactions, increasing residence times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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